molecular formula C14H21N3OS B5848659 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide

4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide

Cat. No.: B5848659
M. Wt: 279.40 g/mol
InChI Key: BJAOHQKPJDQYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the inhibition of this compoundβ. This inhibition leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Additionally, this compoundβ inhibition has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells and may be a potential anticancer agent. Additionally, the compound has been shown to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is its specificity for this compoundβ. This specificity allows for targeted inhibition of this compoundβ without affecting other kinases. However, one limitation of the compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are numerous future directions for the study of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One potential direction is the development of more potent and selective this compoundβ inhibitors based on the structure of the compound. Additionally, the compound may have potential therapeutic uses in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases. Further studies are needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic benefits. Its specificity for this compoundβ and its ability to activate various signaling pathways make it an attractive target for drug development. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxybenzaldehyde with ethyl piperazine-1-carbothioamide in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through recrystallization using ethanol.

Scientific Research Applications

4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic uses. One of the most promising applications is its use as a this compoundβ inhibitor. This compoundβ is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this compoundβ has been linked to numerous diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

Properties

IUPAC Name

4-ethyl-N-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-3-16-8-10-17(11-9-16)14(19)15-12-6-4-5-7-13(12)18-2/h4-7H,3,8-11H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAOHQKPJDQYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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